Tiger17

Beschreibung

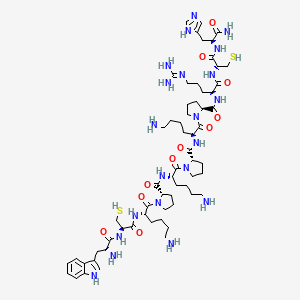

The compound H-Trp-Cys-Lys-Pro-Lys-Pro-Lys-Pro-Arg-Cys-His-NH2 is an 11-amino acid peptide. It is known for its potential in promoting wound healing and has been studied for its antimicrobial properties. This peptide contains a disulfide bridge between the cysteine residues at positions 2 and 10, which is crucial for its biological activity .

Eigenschaften

Molekularformel |

C62H99N21O11S2 |

|---|---|

Molekulargewicht |

1378.7 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]-N-[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C62H99N21O11S2/c63-22-6-3-15-42(75-54(87)46(33-95)79-52(85)39(66)29-36-31-72-40-14-2-1-13-38(36)40)59(92)82-27-11-20-49(82)57(90)77-44(17-5-8-24-65)61(94)83-28-12-21-50(83)58(91)76-43(16-4-7-23-64)60(93)81-26-10-19-48(81)56(89)74-41(18-9-25-71-62(68)69)53(86)80-47(34-96)55(88)78-45(51(67)84)30-37-32-70-35-73-37/h1-2,13-14,31-32,35,39,41-50,72,95-96H,3-12,15-30,33-34,63-66H2,(H2,67,84)(H,70,73)(H,74,89)(H,75,87)(H,76,91)(H,77,90)(H,78,88)(H,79,85)(H,80,86)(H4,68,69,71)/t39-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |

InChI-Schlüssel |

DWALZAYVRAWAFV-QNPIOFFVSA-N |

Isomerische SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N)C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC6=CN=CN6)C(=O)N |

Kanonische SMILES |

C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC3=CNC4=CC=CC=C43)N)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(CC6=CN=CN6)C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Trp-Cys-Lys-Pro-Lys-Pro-Lys-Pro-Arg-Cys-His-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency, often achieving purities above 95% .

Analyse Chemischer Reaktionen

Types of Reactions

H-Trp-Cys-Lys-Pro-Lys-Pro-Lys-Pro-Arg-Cys-His-NH2: can undergo various chemical reactions, including:

Oxidation: The disulfide bridge can be oxidized or reduced, affecting the peptide’s structure and function.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation.

Reducing Agents: Dithiothreitol (DTT) or beta-mercaptoethanol for reduction.

Substitution Reactions: Typically involve the use of specific amino acid derivatives and coupling agents.

Major Products

Oxidized Peptide: Formation of disulfide bonds.

Reduced Peptide: Breakage of disulfide bonds.

Substituted Analogs: Peptides with modified amino acid sequences.

Wissenschaftliche Forschungsanwendungen

H-Trp-Cys-Lys-Pro-Lys-Pro-Lys-Pro-Arg-Cys-His-NH2: has several scientific research applications:

Wound Healing: Promotes macrophage recruitment, keratinocyte migration, and fibroblast proliferation.

Antimicrobial Activity: Derived from antimicrobial peptides found in frog skin, it exhibits significant antimicrobial properties.

Biological Studies: Used in studies related to protein-protein interactions and peptide-based drug design.

Wirkmechanismus

The peptide exerts its effects through several mechanisms:

Wound Healing: It accelerates wound healing by promoting cell migration and proliferation at the wound site.

Antimicrobial Action: Disrupts microbial cell membranes, leading to cell lysis and death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tigerinin-RC1 and Tigerinin-RC2: These are antimicrobial peptides from the skin secretions of the crab-eating frog, which also exhibit wound healing properties.

Other Antimicrobial Peptides: Such as magainins and defensins, which share similar antimicrobial mechanisms.

Uniqueness

H-Trp-Cys-Lys-Pro-Lys-Pro-Lys-Pro-Arg-Cys-His-NH2: is unique due to its specific sequence and the presence of a disulfide bridge, which is crucial for its biological activity. Its design is based on naturally occurring peptides but optimized for enhanced wound healing and antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.